Entecavir-13C2,15N 3''-O-β-D-Glucuronide is a glucuronidated derivative of Entecavir, an antiviral medication primarily used for the treatment of hepatitis B virus infection. This compound is notable for its isotopic labeling, which aids in pharmacokinetic studies and metabolic profiling. Glucuronidation is a significant phase II metabolic pathway that enhances the solubility and excretion of drugs, thereby influencing their pharmacological efficacy and safety.
Entecavir-13C2,15N 3''-O-β-D-Glucuronide is synthesized from Entecavir, which is derived from the guanosine analogs. The synthesis involves the addition of glucuronic acid moieties to the Entecavir structure, facilitating its identification and quantification in biological matrices.
This compound falls under the category of nucleoside analogs and glucuronides. It is classified as an antiviral agent with a specific focus on hepatitis B treatment. The isotopic labeling (13C and 15N) classifies it as a stable isotope-labeled compound, which is essential for tracing studies in metabolic research.
The synthesis of Entecavir-13C2,15N 3''-O-β-D-Glucuronide typically involves chemical or enzymatic glucuronidation methods.
The synthesis may involve multiple steps including protection-deprotection strategies to ensure selective modification at the desired hydroxyl group. Reaction conditions such as temperature, solvent choice (e.g., acetone or methanol), and catalyst type are crucial for optimizing yield and purity.
Entecavir-13C2,15N 3''-O-β-D-Glucuronide retains the core structure of Entecavir with an additional glucuronic acid moiety linked via a β-glycosidic bond at the 3'' position. The incorporation of carbon-13 and nitrogen-15 isotopes into specific positions enhances its molecular weight and alters its spectral properties.
The molecular formula can be represented as C16H22N4O7 (for the non-labeled version), with isotopic modifications leading to variations in mass spectrometry readings. The precise molecular weight will depend on the isotopic composition.
The primary reaction involved in the formation of Entecavir-13C2,15N 3''-O-β-D-Glucuronide is glucuronidation, where the hydroxyl group at the 3'' position of Entecavir reacts with an activated form of glucuronic acid.
The reaction mechanism typically involves nucleophilic attack by the hydroxyl group on the anomeric carbon of the glucuronic acid derivative, facilitated by a base or enzyme. The reaction conditions must be controlled to prevent side reactions that could lead to undesired products.
Entecavir functions by inhibiting hepatitis B virus replication through competitive inhibition of viral reverse transcriptase. The glucuronidation process modifies its pharmacokinetics by increasing solubility and facilitating renal excretion.
Studies indicate that the glucuronidated form may have altered bioavailability compared to its parent compound, potentially affecting therapeutic outcomes in clinical settings.
Entecavir-13C2,15N 3''-O-β-D-Glucuronide is typically a white to off-white crystalline solid with good solubility in polar solvents like water and methanol due to its glucuronic acid component.
The compound exhibits stability under physiological conditions but may undergo hydrolysis or enzymatic cleavage under certain conditions. Its melting point, boiling point, and specific optical rotation can be determined through standard analytical techniques such as differential scanning calorimetry and polarimetry.
Entecavir-13C2,15N 3''-O-β-D-Glucuronide serves several important roles in scientific research:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2